5-Chloro-2-methyl-6-(trifluoromethyl)pyrimidin-4-amine
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Overview
Description
5-Chloro-2-methyl-6-(trifluoromethyl)pyrimidin-4-amine is a heterocyclic aromatic compound that belongs to the pyrimidine family. Pyrimidines are six-membered rings containing two nitrogen atoms at positions 1 and 3. This compound is characterized by the presence of a chlorine atom at position 5, a methyl group at position 2, and a trifluoromethyl group at position 6. These substituents confer unique chemical and physical properties to the compound, making it of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-methyl-6-(trifluoromethyl)pyrimidin-4-amine typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2-chloro-4,6-difluoropyrimidine with methylamine can yield the desired compound .
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control. The process may also involve purification steps such as recrystallization or chromatography to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2-methyl-6-(trifluoromethyl)pyrimidin-4-amine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom at position 5 can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, substitution of the chlorine atom with an amine can yield various aminopyrimidine derivatives .
Scientific Research Applications
5-Chloro-2-methyl-6-(trifluoromethyl)pyrimidin-4-amine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5-Chloro-2-methyl-6-(trifluoromethyl)pyrimidin-4-amine involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity . The trifluoromethyl group enhances the compound’s ability to interact with hydrophobic pockets in proteins, increasing its potency and selectivity .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-6-(trifluoromethyl)pyrimidin-4-amine: Similar structure but lacks the methyl group at position 2.
4-(Trifluoromethyl)benzylamine: Contains a trifluoromethyl group but has a benzylamine backbone instead of a pyrimidine ring.
Uniqueness
5-Chloro-2-methyl-6-(trifluoromethyl)pyrimidin-4-amine is unique due to the combination of its substituents, which confer specific chemical properties. The presence of both a chlorine and a trifluoromethyl group enhances its reactivity and potential for forming diverse derivatives .
Properties
Molecular Formula |
C6H5ClF3N3 |
---|---|
Molecular Weight |
211.57 g/mol |
IUPAC Name |
5-chloro-2-methyl-6-(trifluoromethyl)pyrimidin-4-amine |
InChI |
InChI=1S/C6H5ClF3N3/c1-2-12-4(6(8,9)10)3(7)5(11)13-2/h1H3,(H2,11,12,13) |
InChI Key |
BKOHDNAKDJTVBC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=C(C(=N1)N)Cl)C(F)(F)F |
Origin of Product |
United States |
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